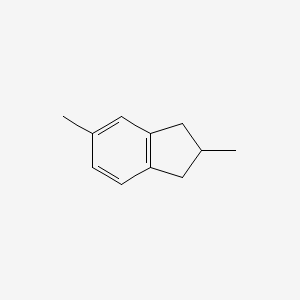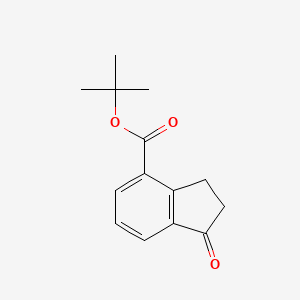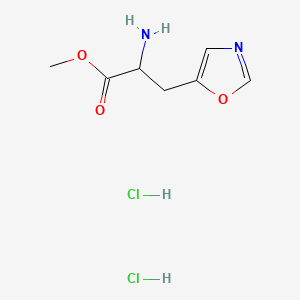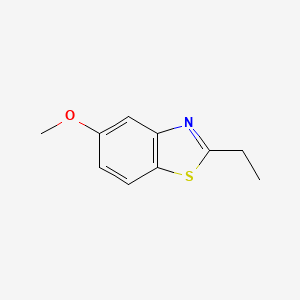![molecular formula C13H13BN2O5 B13458424 [2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid](/img/structure/B13458424.png)
[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid typically involves multi-step organic reactionsThe process often includes steps such as catalytic coupling reactions and hydrolysis to remove protecting groups . The reaction conditions are usually mild, involving temperatures around room temperature to 80°C, and the use of solvents like dichloromethane or dimethyl sulfoxide.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow chemistry techniques to maintain consistent reaction conditions and minimize side reactions . The raw materials used are generally inexpensive and readily available, making the process cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
Chemistry
In chemistry, [2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid is used as a building block for synthesizing more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki coupling reactions, which are widely used in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a proteasome inhibitor. It can bind to the active sites of proteasomes, thereby inhibiting their function and leading to the accumulation of ubiquitinated proteins .
Medicine
Medically, this compound is explored for its role in developing anticancer drugs. Its ability to inhibit proteasomes makes it a promising candidate for treating cancers that rely on proteasome activity for cell proliferation .
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for creating polymers and other advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of [2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid involves its interaction with proteasomes. The boronic acid group binds to the catalytic threonine residue in the proteasome’s active site, inhibiting its proteolytic activity. This leads to the accumulation of ubiquitinated proteins, which can induce apoptosis in cancer cells . The compound’s ability to selectively target proteasomes makes it a valuable tool in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Pomalidomide: A derivative of thalidomide with enhanced anticancer activity.
Lenalidomide: Another thalidomide derivative used in the treatment of multiple myeloma.
Uniqueness
What sets [2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid apart from these similar compounds is its boronic acid moiety. This functional group enhances its binding affinity to proteasomes, making it a more potent inhibitor. Additionally, its unique structure allows for greater versatility in chemical modifications, enabling the development of a wide range of derivatives with specific therapeutic properties .
Properties
Molecular Formula |
C13H13BN2O5 |
|---|---|
Molecular Weight |
288.07 g/mol |
IUPAC Name |
[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]boronic acid |
InChI |
InChI=1S/C13H13BN2O5/c17-11-4-3-10(12(18)15-11)16-6-7-1-2-8(14(20)21)5-9(7)13(16)19/h1-2,5,10,20-21H,3-4,6H2,(H,15,17,18) |
InChI Key |
LBUCHZLMOXNYSH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(CN(C2=O)C3CCC(=O)NC3=O)C=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


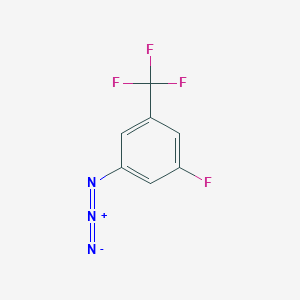
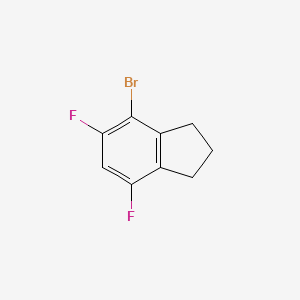
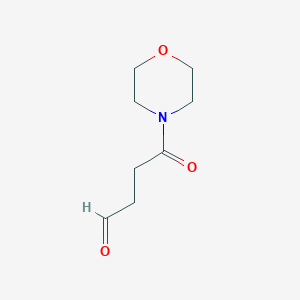
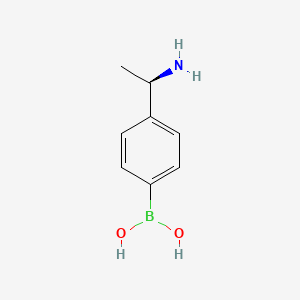
![rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid](/img/structure/B13458370.png)
![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate](/img/structure/B13458378.png)
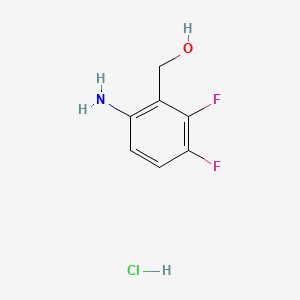
![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B13458392.png)
